molecular formula C10H5Cl2N3O2 B12593630 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one CAS No. 648417-05-4

5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one

Cat. No.: B12593630
CAS No.: 648417-05-4
M. Wt: 270.07 g/mol
InChI Key: AAKLHIGXFWOQHP-UHFFFAOYSA-N
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Description

“5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one” is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichloro-substituted indole ring and an oxadiazolidinone moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.

    Formation of the Oxadiazolidinone Moiety: The oxadiazolidinone ring can be formed by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxadiazolidinone moiety, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro substituents on the indole ring can be replaced by nucleophiles in substitution reactions, using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced oxadiazolidinone derivatives.

    Substitution: Formation of substituted indole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Studies may explore the compound’s potential as an antimicrobial agent against various pathogens.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Research into the compound’s potential as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigation of its effects on cancer cell lines and potential mechanisms of action.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-thiadiazolidin-2-one: Similar structure with a thiadiazolidinone moiety instead of oxadiazolidinone.

    5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-thione: Similar structure with an oxadiazolidinone ring containing a sulfur atom.

Uniqueness

    Structural Features: The presence of both dichloro substituents and the oxadiazolidinone ring makes this compound unique compared to its analogs.

    Biological Activity: Differences in biological activity and mechanism of action compared to similar compounds.

Properties

CAS No.

648417-05-4

Molecular Formula

C10H5Cl2N3O2

Molecular Weight

270.07 g/mol

IUPAC Name

5-(4,6-dichloro-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H5Cl2N3O2/c11-4-1-6(12)5-3-8(13-7(5)2-4)9-14-15-10(16)17-9/h1-3,13H,(H,15,16)

InChI Key

AAKLHIGXFWOQHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C3=NNC(=O)O3)Cl)Cl

Origin of Product

United States

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